![molecular formula C16H21N3O2 B7510990 Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone, also known as CPPM, is a small molecule that has gained significant attention in the field of medicinal chemistry. CPPM is a piperazine derivative that has shown potential as a therapeutic agent for various diseases. In
作用機序
The exact mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is not fully understood. However, it has been suggested that Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone may act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anticancer, neuroprotective, and antidepressant effects. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone may also modulate the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. In cancer cells, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. In animal models of Alzheimer's disease, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to reduce amyloid beta accumulation and improve cognitive function. In animal models of depression, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to increase the levels of serotonin and dopamine in the brain.
実験室実験の利点と制限
One of the advantages of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is its relatively simple synthesis method. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is also stable and can be easily stored. However, one of the limitations of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is its low solubility in water, which can make it difficult to work with in some experiments. Additionally, more research is needed to fully understand the mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone and its potential side effects.
将来の方向性
There are several future directions for the research on Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone. One direction is to further investigate the mechanism of action of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone and its potential side effects. Another direction is to explore the potential therapeutic applications of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, the development of more water-soluble derivatives of Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone could improve its utility in lab experiments.
合成法
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone can be synthesized by reacting 4-(pyridine-3-carbonyl)piperazine with cyclopentanone in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone.
科学的研究の応用
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has demonstrated neuroprotective effects and improved cognitive function in Alzheimer's disease. Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has also shown antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15(13-4-1-2-5-13)18-8-10-19(11-9-18)16(21)14-6-3-7-17-12-14/h3,6-7,12-13H,1-2,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVVFQIRAMWERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

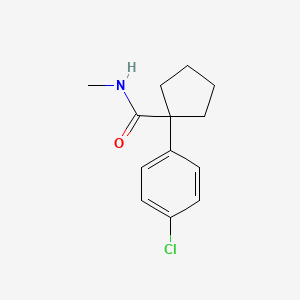
![(2-Methylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510921.png)

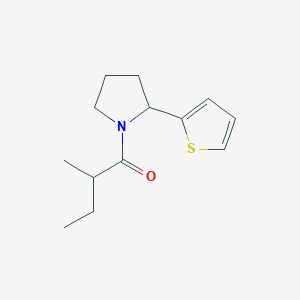

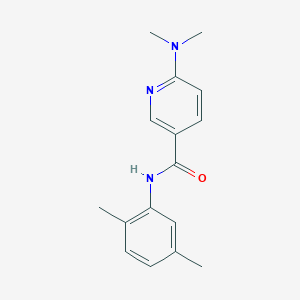
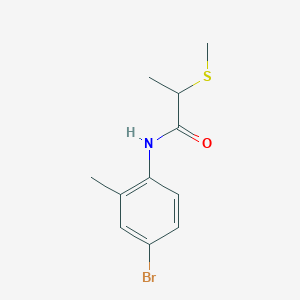
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)

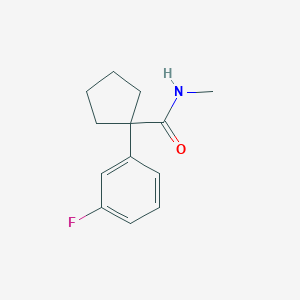
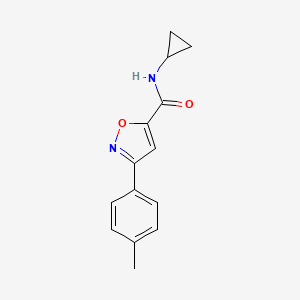
![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)

![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)